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  • Product: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid
  • CAS: 1131614-87-3

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic Acid (CAS 1131614-87-3)

Part 1: Executive Summary & Strategic Utility 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (CAS 1131614-87-3) is a specialized, bifunctional building block primarily utilized in the synthesis of Type II Kinase Inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (CAS 1131614-87-3) is a specialized, bifunctional building block primarily utilized in the synthesis of Type II Kinase Inhibitors (e.g., targeting BCR-ABL, EGFR, VEGFR).

Its structural architecture offers two distinct "handles" for medicinal chemistry campaigns:

  • The 3-Iodo Moiety: A high-reactivity electrophile positioned for orthogonal cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of "hinge-binding" heterocycles.

  • The 4-Ethylpiperazinyl Tail: A solubilizing motif that improves the pharmacokinetic (PK) profile of the final drug candidate. The ethyl group (vs. the more common methyl) modulates lipophilicity (

    
    ) and metabolic stability against N-dealkylation.
    

This guide details the physicochemical properties, validated synthesis protocols, and downstream application of this critical intermediate.[1]

Part 2: Chemical Identity & Physicochemical Specifications[1][2][3][4]

Identification Data
ParameterSpecification
Chemical Name 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid
CAS Number 1131614-87-3
Molecular Formula

Molecular Weight 360.19 g/mol
SMILES CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I
Structure Class Halogenated Benzoic Acid / Piperazine Derivative
Physicochemical Profile (Typical)[1]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Low in water (zwitterionic character); Soluble in DMSO, DMF, and dilute aqueous acid/base.

  • pKa (Predicted): ~3.5 (Carboxylic acid), ~8.2 (Piperazine nitrogen).

  • Stability: Light sensitive (due to C-I bond); Hygroscopic (if isolated as HCl salt).

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Logic

The most robust route to CAS 1131614-87-3 avoids the use of unstable diazonium intermediates. Instead, it employs a Nucleophilic Aromatic Substitution (


) strategy. The iodine atom at the 3-position provides steric influence but does not deactivate the 4-position sufficiently to prevent substitution if a 4-fluoro precursor is used.

Key Precursor: 4-Fluoro-3-iodobenzoic acid (CAS 403-18-9).[2]

Validated Synthesis Protocol

Objective: Synthesis of 4-(4-ethylpiperazin-1-yl)-3-iodobenzoic acid via


.

Reagents:

  • 4-Fluoro-3-iodobenzoic acid (1.0 eq)[2]

  • N-Ethylpiperazine (3.0 eq)

  • Dimethyl sulfoxide (DMSO) [Anhydrous]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Optional, if using acid salt of piperazine.[3]
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-Fluoro-3-iodobenzoic acid (10 g, 37.6 mmol) and DMSO (50 mL). Stir until fully dissolved.

  • Addition: Add N-Ethylpiperazine (12.9 g, 112.8 mmol) dropwise. Note: The excess base drives the reaction and scavenges HF.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by HPLC or LC-MS (Target Mass: 361 [M+H]+).

    • Process Insight: The reaction rate is sensitive to water; ensure anhydrous conditions to prevent hydrolysis of the fluorine to a phenol byproduct.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold water (200 mL). Adjust pH to ~6.0 using 1N HCl.

    • Observation: The zwitterionic product should precipitate.[1]

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) and diethyl ether (to remove unreacted piperazine).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 9:1) if high purity (>99%) is required for pharmaceutical use.

Visualized Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Fluoro-3-iodobenzoic acid (Electrophile) Condition DMSO, 100°C 12-16 Hours Start->Condition Reagent N-Ethylpiperazine (Nucleophile) Reagent->Condition Product 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (Target) Condition->Product SNAr Substitution

Figure 1: SNAr synthesis pathway for CAS 1131614-87-3.

Part 4: Downstream Applications (The "Why")

This compound is not the final drug; it is the linker that connects the solvent-exposed tail to the kinase-binding head.

The Sonogashira Coupling (Kinase Inhibitor Synthesis)

In the synthesis of BCR-ABL inhibitors (analogous to Ponatinib), this acid is often coupled to an alkyne-substituted heterocycle.

Mechanism:

  • Activation: The carboxylic acid is converted to an amide (e.g., with an aniline) before or after the coupling, depending on protection group strategy.

  • Coupling: The 3-Iodo position undergoes Pd-catalyzed cross-coupling with terminal alkynes.

Protocol Snapshot (Sonogashira):

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Triethylamine (

    
    )
    
  • Solvent: DMF/THF (1:1)

  • Temperature: 60°C under Argon.

Application Logic Diagram

ApplicationLogic Core CAS 1131614-87-3 (Scaffold) PathA Path A: Amide Coupling (Reacts -COOH) Core->PathA Attaches 'Hinge Binder' PathB Path B: Cross-Coupling (Reacts -I) Core->PathB Attaches 'Spacer/Linker' Drug Final Kinase Inhibitor (e.g., BCR-ABL Target) PathA->Drug PathB->Drug

Figure 2: Divergent synthetic utility of the bifunctional scaffold.

Part 5: Quality Control & Safety (E-E-A-T)

Analytical Standards

To ensure the integrity of your experimental data, the following QC criteria must be met:

  • HPLC Purity: >98.0% (Area %). Impurities often include the hydrolyzed 4-hydroxy derivative or bis-piperazine adducts.

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • 
       ~8.3 ppm (d, 1H, Ar-H ortho to I/COOH)
      
    • 
       ~7.9 ppm (dd, 1H, Ar-H meta)
      
    • 
       ~7.1 ppm (d, 1H, Ar-H ortho to piperazine)
      
    • 
       ~1.05 ppm (t, 3H, Ethyl-CH3).
      
Safety & Handling
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Handling: The iodine bond is labile. Avoid prolonged exposure to light. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent discoloration (iodine liberation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10361, 4-Fluoro-3-iodobenzoic acid. Retrieved from [Link]

  • Organic Syntheses (2023). General Procedures for Nucleophilic Aromatic Substitution with Amines. Retrieved from [Link]

  • MDPI (2014). Synthesis of Phenylpiperazines via Pd-Catalyzed N-Arylation (Analogous Chemistry). Retrieved from [Link]

Sources

Exploratory

Chemical structure of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid

This is an in-depth technical guide on the chemical structure, synthesis, and application of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (CAS 1131614-87-3). Executive Summary 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and application of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (CAS 1131614-87-3).

Executive Summary

4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid is a bifunctional heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors. Its structure features a benzoic acid core (for amide coupling), an iodine substituent at the ortho position (enabling Sonogashira or Suzuki cross-coupling), and a 4-ethylpiperazine moiety (enhancing aqueous solubility and pharmacokinetic profiles).

This compound serves as a critical intermediate for "Type II" kinase inhibitors, particularly those targeting BCR-ABL (e.g., Ponatinib analogs) and EGFR mutations. The iodine "handle" allows for the introduction of alkyne-linked pharmacophores, while the carboxylic acid facilitates attachment to the "hinge-binding" region of the inhibitor.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
AttributeDetail
IUPAC Name 4-(4-ethylpiperazin-1-yl)-3-iodobenzoic acid
CAS Registry Number 1131614-87-3
Molecular Formula

Molecular Weight 360.19 g/mol
SMILES CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I
Appearance Off-white to pale yellow solid
Structural Analysis

The molecule is an amphoteric zwitterion in neutral solution due to the basic tertiary amine of the ethylpiperazine (


) and the acidic carboxylic acid (

).
  • Steric Bulk: The iodine atom at the 3-position provides significant steric hindrance, forcing the piperazine ring at the 4-position to twist out of coplanarity with the benzene ring. This conformation is critical for reducing aggregation and improving solubility.

  • Electronic Effects: The piperazine acts as a strong electron-donating group (EDG) via resonance, while the iodine and carboxyl groups are electron-withdrawing. This push-pull system makes the iodine slightly less reactive to oxidative addition compared to a simple iodobenzene, requiring optimized catalytic systems for cross-coupling.

Synthetic Pathway & Mechanism

The industrial-standard synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (


)  strategy. The starting material is typically 4-fluoro-3-iodobenzoic acid , which reacts with N-ethylpiperazine .
Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer complex intermediate. The fluorine atom at the 4-position is activated for nucleophilic attack by the ortho-iodine (inductive withdrawal) and the para-carboxyl group (resonance withdrawal).

  • Deprotonation: The carboxylic acid is deprotonated by the base (

    
    ), forming the carboxylate anion.
    
  • Nucleophilic Attack: The secondary amine of N-ethylpiperazine attacks the C4 carbon.

  • Elimination: Fluoride is eliminated, re-aromatizing the system to yield the product.

Synthesis Workflow Visualization

Synthesis SM1 4-Fluoro-3-iodobenzoic acid (CAS 10361-03-2) Inter Meisenheimer Complex SM1->Inter Activation SM2 1-Ethylpiperazine (CAS 5308-25-8) SM2->Inter Nucleophilic Attack Base Base: K2CO3 Solvent: DMSO Base->Inter Catalysis (80-100°C) Prod 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (CAS 1131614-87-3) Inter->Prod F- Elimination Waste Byproducts: KF, KHCO3 Inter->Waste

Caption:


 synthetic route for 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid.
Experimental Protocol (Bench Scale)

Reagents:

  • 4-Fluoro-3-iodobenzoic acid (1.0 eq)

  • 1-Ethylpiperazine (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Dimethyl Sulfoxide (DMSO) (5-10 volumes)

Procedure:

  • Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 4-fluoro-3-iodobenzoic acid and

    
    .
    
  • Solvent Addition: Add DMSO and stir at room temperature for 15 minutes to ensure partial dissolution/deprotonation.

  • Amine Addition: Add 1-ethylpiperazine dropwise. Note: A slight excess is used to drive the reaction to completion.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to 20°C.

    • Dilute with water (20 volumes). The mixture will be basic (pH > 10).

    • Slowly adjust pH to 5.5–6.0 (the isoelectric point) using 1N HCl. The product will precipitate as a zwitterionic solid.

  • Isolation: Filter the solid, wash with water (to remove inorganic salts) and cold ethanol.

  • Drying: Vacuum dry at 50°C to constant weight.

Structural Characterization

Accurate characterization relies on identifying the specific resonances of the ethylpiperazine and the trisubstituted benzene ring.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-



Proton (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
COOH 12.5 - 13.0Broad Singlet1HCarboxylic Acid
Ar-H2 8.35Doublet (

Hz)
1HAromatic (Ortho to I, COOH)
Ar-H6 7.90Doublet of Doublets1HAromatic (Ortho to COOH)
Ar-H5 7.15Doublet (

Hz)
1HAromatic (Ortho to Piperazine)
Pip-CH2 3.00 - 3.10Broad Multiplet4HPiperazine (Next to Ar)
Pip-CH2 2.50 - 2.60Broad Multiplet4HPiperazine (Next to N-Et)
Et-CH2 2.40Quartet2HEthyl Methylene
Et-CH3 1.05Triplet3HEthyl Methyl
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Molecular Ion

    
    :  361.04 m/z
    
  • Fragmentation Pattern:

    • Loss of Ethyl group (

      
      ).
      
    • Cleavage of Piperazine ring.

    • Characteristic Iodine isotope pattern (A+1 is small, no A+2 from halogens like Br/Cl).

Critical Quality Attributes (CQAs) & Impurities

In drug development, controlling impurities in this intermediate is vital to prevent downstream side reactions (e.g., during Sonogashira coupling).

Impurity Fate Map

Impurities Prod Target Product (Purity >98%) Imp1 Impurity A: Des-Iodo Analog (From SM impurities) Imp1->Prod Difficult to remove (Co-crystallizes) Imp2 Impurity B: Hydrolysis Product (4-hydroxy-3-iodobenzoic acid) Imp2->Prod Removed by Base Wash Imp3 Impurity C: Regioisomer (If SM is 2-fluoro-5-iodo...)

Caption: Primary impurity profile for 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid.

  • Des-Iodo Impurity: Originates from 4-fluorobenzoic acid contamination in the starting material. It lacks the iodine handle, acting as a chain terminator in subsequent cross-coupling reactions. Limit: <0.1%.

  • Inorganic Salts: Potassium fluoride (KF) is a byproduct. Efficient water washing during the isoelectric precipitation is critical to reach ROI (Residue on Ignition) < 0.5% .

Application in Drug Discovery[2][11][12]

This molecule acts as a "Scaffold B" in convergent synthesis strategies for Tyrosine Kinase Inhibitors (TKIs).

Pharmacophore Mapping
  • The Benzoic Acid: Converted to an amide (e.g., reacting with 3-aminobenzotrifluoride derivatives). This amide bond often forms hydrogen bonds with the "hinge region" (e.g., Glu/Met residues) of the kinase ATP-binding pocket.

  • The Iodine: Replaced via Sonogashira coupling with an ethynyl-heterocycle (e.g., imidazo[1,2-b]pyridazine). This extension reaches into the hydrophobic "selectivity pocket" (gatekeeper region).

  • The Ethylpiperazine: Projects into the solvent-exposed region . The basic nitrogen improves solubility at physiological pH and can form salt bridges with surface residues (e.g., Asp/Glu), improving potency and selectivity.

Comparison to Methylpiperazine Analog (Ponatinib Intermediate)

While Ponatinib uses a methylpiperazine linked via a benzyl group, the ethylpiperazine variant offers slightly higher lipophilicity (LogP increase ~0.5), which can improve blood-brain barrier (BBB) penetration or alter metabolic stability (N-dealkylation rates).

References

  • Synthesis of Piperazinyl-Benzoic Acids

    • Methodology: "Nucleophilic substitution of 4-fluoro-3-iodobenzoic acid derivatives." Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719.[1] (Analogous protocols for methylpiperazine variants).

    • Source:

  • Chemical Data & Suppliers

    • Compound: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (CAS 1131614-87-3).[2][3]

    • Source:

  • Kinase Inhibitor SAR (Structure-Activity Relationships): Context: "Design of BCR-ABL inhibitors with solubility-enhancing moieties." Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

Exploratory

The Piperazinyl-Benzoic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The confluence of a piperazine ring and a benzoic acid moiety gives rise to a privileged scaffold in medicinal chemistry: the pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a piperazine ring and a benzoic acid moiety gives rise to a privileged scaffold in medicinal chemistry: the piperazinyl-benzoic acid derivative. This versatile structural motif is at the heart of a multitude of biologically active compounds, demonstrating a remarkable capacity to interact with a wide array of physiological targets. This guide offers a comprehensive exploration of this chemical class, from fundamental synthetic strategies to nuanced discussions of their therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). It is designed to be a technical resource for professionals engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and actionable insights.

The Strategic Advantage of the Piperazinyl-Benzoic Acid Core

The prevalence of the piperazinyl-benzoic acid scaffold in drug discovery is not coincidental. The unique combination of these two chemical entities confers a range of advantageous physicochemical and pharmacological properties. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique blend of structural rigidity and conformational flexibility.[1] This allows for optimal spatial orientation of substituents to engage with biological targets. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors and can be protonated, enhancing aqueous solubility and enabling ionic interactions—key attributes for favorable pharmacokinetic profiles.[2][3]

The benzoic acid component provides a crucial acidic handle for molecular interactions, often serving as a key anchoring point to receptor sites through hydrogen bonding or ionic interactions. Its aromatic nature also allows for π-π stacking interactions. The synergistic combination of the basic piperazine and the acidic benzoic acid creates a zwitterionic potential, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

Synthetic Pathways: Constructing the Core and its Analogs

The synthesis of piperazinyl-benzoic acid derivatives is typically achieved through robust and well-established chemical transformations. The most common approach involves the formation of an amide bond between a piperazine derivative and a benzoic acid derivative.

Amide Bond Formation: The Workhorse Reaction

The coupling of a carboxylic acid with an amine is a cornerstone of medicinal chemistry, and several reliable methods are employed for the synthesis of piperazinyl-benzoic acid derivatives.

General Workflow for Amide Coupling:

start Starting Materials: - Substituted Benzoic Acid - Substituted Piperazine coupling Amide Coupling Reaction (e.g., EDC/HOBt, T3P) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Final Piperazinyl-benzoic Acid Derivative purification->product

Caption: General workflow for the synthesis of piperazinyl-benzoic acid derivatives via amide coupling.

A widely used and efficient method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt).[6] Propane phosphonic acid anhydride (T3P) is another effective coupling reagent.[7]

Detailed Protocol for EDC/HOBt Mediated Amide Coupling:

  • Dissolution: Dissolve the substituted benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add EDCI (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the substituted piperazine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired piperazinyl-benzoic acid derivative.

Alternative Synthetic Strategies

While amide coupling is the most direct route, other synthetic strategies can be employed, particularly for accessing diverse analogs. These include:

  • Ugi Three-Component Coupling: This multicomponent reaction can rapidly generate complex piperazine amides from a benzyl isocyanate, a benzaldehyde, and N-Boc-piperazine.[7]

  • Nucleophilic Substitution: The reaction of a piperazine with an activated benzoic acid derivative, such as an acyl chloride, can also yield the desired product.

Therapeutic Applications and Mechanisms of Action

Piperazinyl-benzoic acid derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas.

Oncology

In the realm of oncology, these derivatives have shown promise as anticancer agents.[8] One notable mechanism is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are often overexpressed in cancerous tissues and contribute to inflammation-driven tumorigenesis.[6]

Signaling Pathway of Dual COX-2/5-LOX Inhibition:

AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (e.g., PGE2) COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation Angiogenesis Angiogenesis Inflammation->Angiogenesis Apoptosis Inhibition of Apoptosis Inflammation->Apoptosis Derivative Piperazinyl-benzoic Acid Derivative Derivative->COX2 Inhibits Derivative->LOX5 Inhibits

Caption: Mechanism of action of dual COX-2/5-LOX inhibiting piperazinyl-benzoic acid derivatives.

Neuropharmacology

The piperazine moiety is a well-known pharmacophore for central nervous system (CNS) active drugs.[9][10] Piperazinyl-benzoic acid derivatives have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents. Their mechanism of action in the CNS often involves modulation of neurotransmitter systems, such as the dopaminergic and serotoninergic pathways.[9][11]

Anti-inflammatory and Analgesic Activity

Given their ability to inhibit enzymes like COX-2, it is not surprising that these derivatives exhibit significant anti-inflammatory and analgesic properties.[4][12] By reducing the production of pro-inflammatory prostaglandins, they can alleviate pain and inflammation.

Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in a variety of other therapeutic areas, including:

  • Tyrosinase Inhibition: For the treatment of hyperpigmentation disorders.[13]

  • Antidiabetic Agents: By targeting proteins involved in glucose metabolism.

  • Antimicrobial and Antiviral Agents: Demonstrating activity against a range of pathogens.[14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazinyl-benzoic acid derivatives can be finely tuned by modifying their chemical structure. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[5][16]

Key Structural Modifications and their Impact:

  • Substituents on the Benzoic Acid Ring: The nature, position, and number of substituents on the benzoic acid ring can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the acidity of the carboxylic acid and the electronic properties of the aromatic ring, affecting target binding.

  • Substituents on the Piperazine Ring: Modifications at the N-1 and N-4 positions of the piperazine ring are critical for modulating activity. Bulky or lipophilic substituents can enhance binding to hydrophobic pockets in target proteins. The presence of a second substituent can also influence the overall conformation and basicity of the piperazine ring.

  • The Linker: The amide bond serves as a rigid linker between the two core moieties. Variations in the linker, such as its length or rigidity, can impact the spatial orientation of the key pharmacophoric elements and thus affect biological activity.

General SAR Observations:

Structural ModificationGeneral Impact on Biological Activity
Benzoic Acid Ring
Electron-withdrawing groups (e.g., -Cl, -CF₃)Often enhance potency in various targets.
Electron-donating groups (e.g., -OCH₃, -CH₃)Can modulate selectivity and pharmacokinetic properties.
Positional Isomerism (ortho, meta, para)Significantly impacts binding affinity and selectivity.
Piperazine Ring
N-1 SubstitutionCrucial for target recognition and can influence CNS penetration.
N-4 SubstitutionOften used to modulate solubility and other ADME properties.
Introduction of ChiralityCan lead to enantioselective binding and improved potency.

Pharmacokinetics and Toxicology: A Drug Development Perspective

For any promising therapeutic candidate, a thorough understanding of its ADME and toxicological profile is paramount. The piperazinyl-benzoic acid scaffold generally imparts favorable pharmacokinetic properties.[2][17] The presence of both acidic and basic centers can lead to good aqueous solubility, which is beneficial for oral bioavailability.[3]

However, potential liabilities must also be considered. The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, which may lead to the formation of active or toxic metabolites.[11][17] Therefore, early assessment of metabolic stability is crucial.

Toxicological Considerations:

Toxicity studies are essential to ensure the safety of any new chemical entity. For piperazine derivatives, potential toxicities can include:

  • Hepatotoxicity: Some piperazine-containing drugs have been associated with liver toxicity.[18]

  • Cardiotoxicity: Effects on cardiac ion channels should be evaluated.[18]

  • Neurotoxicity: Given their CNS activity, potential neurotoxic effects must be carefully assessed.[11]

Future Directions and Conclusion

The piperazinyl-benzoic acid scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on:

  • Target-Specific Design: Utilizing computational modeling and structural biology to design derivatives with high potency and selectivity for specific biological targets.[19]

  • Multi-target-directed Ligands: Developing single molecules that can modulate multiple targets involved in a disease pathway.

  • Prodrug Strategies: Enhancing the pharmacokinetic properties and reducing the toxicity of promising lead compounds through the design of prodrugs.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2025).
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Piperazine derivatives as dangerous abused compounds. (2019). Acta Pharmaceutica.
  • Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026).
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). ScienceDirect.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). ACS Omega.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). Scientific Reports.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. (n.d.). ScienceDirect.
  • Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. (n.d.). Epilepsy and Paroxysmal Conditions.
  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
  • ADME Properties. (2004). Drug Design Org.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry.
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (n.d.).

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Foundational

Technical Monograph: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic Acid

Safety, Handling, and Analytical Characterization Guide Executive Summary Compound Identity: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid Role: Advanced Intermediate / Building Block Context: This compound is a structura...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Analytical Characterization Guide

Executive Summary

Compound Identity: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid Role: Advanced Intermediate / Building Block Context: This compound is a structural analog to key intermediates used in the synthesis of BCR-ABL tyrosine kinase inhibitors (e.g., Ponatinib). It features a "push-pull" electronic system with a basic piperazine tail and an acidic carboxylate head, complicated by a sterically crowding iodine atom at the ortho position.

Senior Scientist Note:

As this specific ethyl-variant is a non-commodity research chemical, specific toxicological data (LD50, Ames test) is likely unavailable in public registries. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the methyl-analog (Ponatinib intermediate) and the functional group properties of aryl iodides and piperazines. Treat as a potential sensitizer and corrosive.

Part 1: Chemical Identity & Properties
PropertySpecification
Chemical Formula C₁₃H₁₇IN₂O₂
Molecular Weight ~360.19 g/mol
Predicted Structure Benzoic acid core; Iodine at C3; 4-ethylpiperazine at C4.[1][2][3]
Physical State Off-white to pale yellow solid (crystalline powder).[4]
Solubility Profile Amphoteric/Zwitterionic. Poor solubility in neutral water. Soluble in DMSO, dilute HCl (protonates piperazine), or dilute NaOH (deprotonates carboxylic acid).
pKa (Predicted) ~3.5 (COOH), ~8.5 (Piperazine N).
Stability Light Sensitive (C-I bond lability). Hygroscopic.
Part 2: Hazard Identification (GHS Classification)

Derived from analog consensus (CAS 1147725-01-4 and 4-iodobenzoic acid).

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[5][6]

  • H317: May cause an allergic skin reaction (Piperazine moiety risk).

Precautionary Statements:

  • P261: Avoid breathing dust/fume.[5][6]

  • P280: Wear protective gloves (Nitrile > 0.11mm)/eye protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][6] Remove contact lenses if present and easy to do.[4][5][6]

Critical Toxicology Insight: Piperazine derivatives are known sensitizers . While the iodine atom adds lipophilicity, the piperazine ring can act as a hapten. Repeated exposure via inhalation or skin contact may lead to hypersensitivity. Double-gloving is recommended for solution-phase handling.

Part 3: Handling & Storage Protocols
3.1 Storage Architecture
  • Container: Amber glass vial with PTFE-lined cap. (Iodine cleavage is photolytically driven).

  • Atmosphere: Store under Argon or Nitrogen. The electron-rich piperazine ring can be susceptible to N-oxidation over prolonged storage in air.

  • Temperature: 2–8°C (Refrigerate).

3.2 Operational Workflow (The "Self-Validating" System)

To ensure integrity, every handling event must follow this logic:

  • Visual Check: Is the powder yellowing? (Indicates Iodine liberation).

  • Solubility Check: Does it dissolve clearly in 1M HCl? (Turbidity suggests degradation or hydrolysis impurities).

HandlingProtocol Start Start: Weighing PPE PPE Check: Nitrile Gloves + Mask Start->PPE Environment Environment: Fume Hood (Face Vel > 0.5m/s) PPE->Environment Action Transfer Solid Environment->Action Clean Decontamination: Wipe with 10% Na2S2O3 Action->Clean Neutralize Iodine Residues

Caption: Figure 1. Standard Operating Procedure for handling iodinated benzoic acid derivatives. Note the specific thiosulfate wipe-down step.

Part 4: Synthesis & Analytical Validation

Context: This molecule is typically synthesized via nucleophilic aromatic substitution (SnAr) or Buchwald-Hartwig coupling of 4-fluoro-3-iodobenzoic acid esters with N-ethylpiperazine, followed by hydrolysis.

4.1 Quality Control Markers (Validation)
  • ¹H NMR (DMSO-d₆):

    • Look for the Benzoic Acid proton (broad singlet, >12 ppm).

    • Aromatic Region: Three protons. The proton at C2 (between I and COOH) will be a doublet with small coupling (meta-coupling) ~8.3 ppm.

    • Piperazine: Broad multiplets at 3.0–3.5 ppm.

    • Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax).

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile. Avoid TFA if looking for acid-labile impurities.

    • Detection: 254 nm (Benzoic acid absorption).

Part 5: Emergency Response & Waste Disposal
5.1 Spill Management Logic

Because the molecule is amphoteric, simple water washing is ineffective.

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid Sweep (Avoid Dust) Place in bag Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Decon Surface Decon: 1. 5% NaHCO3 (Solubilize Acid) 2. Water Rinse ActionSolid->Decon ActionLiquid->Decon

Caption: Figure 2. Decision tree for spill remediation. Sodium Bicarbonate is used to convert the acid to the soluble carboxylate salt for easier cleaning.

5.2 Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Do NOT: Mix with strong oxidizers (risk of Iodine vapor release).

  • Protocol: Dissolve in a combustible solvent (Acetone/Ethanol) and dispose of in the "Halogenated Solvents" stream for high-temperature incineration.

References
  • Ponatinib Intermediate Synthesis: Huang, W. S., et al. (2010).[7] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[7] Journal of Medicinal Chemistry. Link

  • Analog Safety Data (4-Iodobenzoic Acid): Fisher Scientific Safety Data Sheet. "4-Iodobenzoic acid SDS." Link

  • Piperazine Handling: ECHA Registration Dossier. "Piperazine - Substance Information." Link

  • General Laboratory Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Link

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling protocols for 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid

Technical Application Note: Sonogashira Coupling Protocols for 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic Acid Executive Summary & Strategic Analysis Target Molecule: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Sonogashira Coupling Protocols for 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic Acid

Executive Summary & Strategic Analysis

Target Molecule: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid Application: Key intermediate for BCR-ABL tyrosine kinase inhibitors (e.g., Ponatinib analogs). Chemical Challenge: This substrate presents a "perfect storm" of synthetic challenges:

  • Zwitterionic Character: The basic piperazine nitrogen and acidic carboxylate create solubility issues in standard non-polar organic solvents (THF, Toluene).

  • Catalyst Poisoning: The free carboxylate can sequester Copper (I) co-catalysts, while the piperazine nitrogens can coordinate to Palladium, arresting the catalytic cycle.

  • Ortho-Sterics: The bulky piperazine ring is ortho to the iodide, slowing the oxidative addition step.

Strategic Recommendation: While direct coupling of the acid is possible (Method B), the Ester Protection Route (Method A) is the "Gold Standard" for pharmaceutical development due to superior purification profiles and yield consistency. Method B is reserved for high-throughput screening or "Green Chemistry" applications where step-count reduction is prioritized.

Strategic Workflow (Visualization)

The following decision tree outlines the optimal processing pathways based on scale and purity requirements.

G Start Start: 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid Decision Decision Point: Scale & Purity Req. Start->Decision RouteA Route A: Protection (Recommended) High Purity / Scale-Up Decision->RouteA High Yield Req. RouteB Route B: Direct Coupling Rapid Screening / Green Chem Decision->RouteB Step Economy Req. StepA1 Step 1: Fischer Esterification (MeOH, H2SO4) RouteA->StepA1 StepA2 Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) StepA1->StepA2 StepA3 Step 3: Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Product Final Product: Functionalized Alkynyl Benzoic Acid StepA3->Product StepB1 Direct Aqueous/Polar Coupling (Pd-Xantphos or Pd/Cu-free) RouteB->StepB1 StepB1->Product

Figure 1: Strategic decision tree for processing zwitterionic aryl iodides. Route A is preferred for preventing catalyst sequestration.

Protocol A: The "Gold Standard" (Esterification Route)

Recommended for: Scale-up (>1g), GMP workflows, and difficult alkynes.

Rationale: Converting the acid to a methyl ester eliminates the zwitterionic character, allowing the use of standard non-polar solvents (THF/DCM) and preventing Copper(I) carboxylate formation.

Step 1: Fischer Esterification
  • Reagents: Substrate (1.0 eq), Methanol (0.5 M), H₂SO₄ (conc., 2.0 eq).

  • Procedure:

    • Dissolve 4-(4-ethylpiperazin-1-yl)-3-iodobenzoic acid in anhydrous Methanol.

    • Add H₂SO₄ dropwise at 0°C.

    • Reflux for 12–16 hours. Monitor by LC-MS (Acid peak [M+H] disappears; Ester peak [M+15] appears).

    • Workup: Concentrate MeOH. Neutralize with sat. NaHCO₃ (careful of foaming). Extract with EtOAc.[1] The ester is usually an oil or low-melting solid.

Step 2: Sonogashira Coupling of the Ester
  • Reagents:

    • Methyl Ester Intermediate (1.0 eq)

    • Terminal Alkyne (1.2 eq)

    • Catalyst: Pd(PPh₃)₂Cl₂ (0.03 eq / 3 mol%)

    • Co-Catalyst: CuI (0.015 eq / 1.5 mol%)

    • Base: Et₃N (3.0 eq)

    • Solvent: DMF (anhydrous, degassed) or THF/DMF (9:1)

  • Detailed Protocol:

    • Degassing: Charge a reaction flask with the Methyl Ester, Pd(PPh₃)₂Cl₂, and CuI. Seal and purge with Argon/Nitrogen for 15 minutes. Crucial: Oxygen causes homocoupling (Glaser coupling) of the alkyne.

    • Addition: Add degassed DMF and Et₃N via syringe.

    • Alkyne Addition: Add the terminal alkyne dropwise.

    • Reaction: Stir at 60°C for 4–8 hours.

      • Note: The ortho-piperazine group creates steric bulk. Room temperature reactions may be sluggish. 60°C ensures turnover without degrading the catalyst.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and salts. Wash with brine.[2] Dry over Na₂SO₄.[3][4]

    • Purification: Flash chromatography (DCM/MeOH gradient). The basic piperazine tail allows easy separation from non-basic impurities.

Step 3: Saponification (Hydrolysis)
  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 2 hours. Acidify carefully to pH 4–5 with 1M HCl to precipitate the zwitterionic product.

Protocol B: Direct Acid Coupling (Green/Rapid Route)

Recommended for: High-throughput library synthesis or when esterification is chemically forbidden.

Rationale: Utilizing water-soluble catalytic systems or "Copper-Free" variants to bypass the need for protection.[5]

Method B1: Copper-Free Aqueous Protocol

This method relies on the solubility of the piperazine salt in aqueous media and avoids Cu(I) entirely to prevent copper-carboxylate precipitation.

  • Reagents:

    • Substrate: Free Acid (1.0 eq)

    • Alkyne: (1.5 eq)

    • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

    • Base: Pyrrolidine or Piperidine (10 eq) - Acts as both base, ligand, and solvent modifier.

    • Solvent: H₂O / Acetonitrile (1:1)

  • Protocol:

    • Suspend the acid and Pd catalyst in H₂O/MeCN.

    • Add Piperidine.[1][5][6] The mixture should become homogeneous as the acid is deprotonated.

    • Add the alkyne.

    • Heat to 80°C under Argon for 2–4 hours.

    • Workup: Concentrate to remove MeCN. Acidify aqueous layer to pH 6. The product often precipitates out.

    • Critical Note: This method works best for hydrophilic alkynes. Hydrophobic alkynes may require the addition of a surfactant (e.g., TPGS-750-M) to form micelles.

Troubleshooting & Mechanistic Insights

The "Ortho-Effect" & Piperazine Chelation

The piperazine nitrogen is positioned ortho to the Iodine. This creates a specific risk of forming an off-cycle Palladium chelate (Species C in the diagram below), which arrests the reaction.

Solution: Use DMF as a solvent. The coordinating ability of DMF helps stabilize the Pd species and competes with the piperazine nitrogen, keeping the cycle active.

Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Chelate STALLED STATE Piperazine-Pd Chelate OxAdd->Chelate Ortho-N Coordination (If Solvent Non-Polar) TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide (DMF prevents chelation) Prod Reductive Elimination Product Release TransMet->Prod Prod->Pd0

Figure 2: Mechanistic cycle highlighting the risk of intramolecular chelation by the piperazine moiety.

Data Summary Table
VariableProtocol A (Ester)Protocol B (Direct)
Overall Yield High (75–90%)Moderate (40–60%)
Purity Profile Excellent (Easy chromatography)Difficult (Zwitterionic cleanup)
Reaction Time Long (3 steps, ~24h total)Short (1 step, ~4h)
Copper Usage Required (Standard)Avoided (Preferred)
Solvent System DMF or THFWater/MeCN or DMSO
Use Case Pharma Scale-up / GMP Academic / Library Gen

References

  • Ponatinib Intermediate Synthesis (Ester Route)

    • Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase."[6] Journal of Medicinal Chemistry, 2010, 53(12), 4701–4719.[6]

    • Relevance: Establishes the esterification-first protocol for 3-iodo-4-piperazinyl benzo
  • Copper-Free Sonogashira on Carboxylic Acids

    • Bumagin, N. A., et al. "Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids." Tetrahedron Letters, 2017 (Cited in context of general acid coupling).[7]

    • Relevance: Validates the use of aqueous/piperidine systems for direct acid coupling.
  • Decarbonylative/Direct Coupling Strategies

    • "Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
    • Relevance: Advanced methods for using acids directly if standard Pd(0) fails.
  • General Sonogashira Protocols

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
    • Relevance: Comprehensive review of ligands and conditions for sterically hindered substr

Sources

Application

Application Notes and Protocols for Amide Bond Formation Using 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid is a synthetic building block of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid is a synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a carboxylic acid for amide coupling, a sterically accessible ethylpiperazine moiety, and an aryl iodide for subsequent cross-coupling reactions, makes it a valuable scaffold for generating diverse molecular libraries. The piperazine group is a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties, while the aryl iodide provides a reactive handle for late-stage functionalization, enabling the exploration of a broad chemical space.[1]

This application note provides a comprehensive guide to the use of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid in amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals.[2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss key considerations for optimizing reaction outcomes.

Mechanistic Insights: The Carbodiimide-Mediated Pathway

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a non-reactive carboxylate-ammonium salt. Therefore, activation of the carboxylic acid is necessary. A widely employed and robust method is the use of carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

  • Nucleophilic Attack by the Amine: The amine nucleophile then attacks the carbonyl carbon of the O-acylisourea.

  • Amide Bond Formation and Byproduct Release: This attack leads to the formation of the desired amide bond and the release of a soluble urea byproduct.[4]

The addition of HOBt is crucial as it can react with the O-acylisourea to form an active ester. This intermediate is less prone to side reactions, such as racemization (if the carboxylic acid has a chiral center), and can enhance the overall efficiency of the coupling reaction.

Experimental Protocol: Carbodiimide-Mediated Amide Coupling

This protocol outlines a standard and reliable method for the coupling of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid with a primary or secondary amine using EDC and HOBt. The conditions are based on established procedures for structurally similar substituted benzoic acids.[5]

Materials and Reagents
  • 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1–0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.

  • Addition of Amine and HOBt: Add the desired primary or secondary amine (1.1 equivalents) to the solution, followed by HOBt (1.2 equivalents).

  • Cooling and Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) to the stirred solution. The base is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton generated during the reaction.

  • Activation with EDC: Slowly add EDC·HCl (1.2 equivalents) portion-wise to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.[5]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Amine, HOBt in DCM B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC·HCl C->D E Stir at RT for 12-24h D->E F Monitor by TLC/LC-MS E->F G Dilute & Wash F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: A streamlined workflow for the EDC/HOBt-mediated synthesis of amides.

Data Presentation: Expected Outcomes and Considerations

The following table provides representative data for amide coupling reactions using a structurally analogous substituted iodobenzoic acid, 3-fluoro-5-iodobenzoic acid, which serves as a reasonable proxy for estimating the outcomes with 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid.[5] Actual yields and reaction times may vary depending on the specific amine used.

EntryAmine SubstrateExpected Product StructureTypical Reaction Time (h)Expected Yield (%)[5]
1BenzylamineN-benzyl-4-(4-ethylpiperazin-1-yl)-3-iodobenzamide12-1880-90
2AnilineN-phenyl-4-(4-ethylpiperazin-1-yl)-3-iodobenzamide18-2470-80
3Morpholine(4-(4-Ethylpiperazin-1-yl)-3-iodophenyl)(morpholino)methanone12-1885-95
4tert-ButylamineN-tert-butyl-4-(4-ethylpiperazin-1-yl)-3-iodobenzamide24-3660-70

Key Considerations:

  • Steric Hindrance: Sterically hindered amines, such as tert-butylamine (Entry 4), may require longer reaction times and may result in lower yields due to the reduced accessibility of the nucleophilic nitrogen.

  • Nucleophilicity: Less nucleophilic amines, such as anilines (Entry 2), may also require extended reaction times.

  • Solubility: The ethylpiperazine moiety generally imparts good solubility in organic solvents like DCM. However, for particularly challenging substrates, the use of DMF as a co-solvent can be beneficial.

  • Alternative Coupling Reagents: For difficult couplings, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) can be employed.[6]

Visualizing the Key Chemical Transformation

Caption: General scheme for the amide coupling of 4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid.

Conclusion

4-(4-Ethylpiperazin-1-yl)-3-iodobenzoic acid serves as a highly adaptable building block for the synthesis of novel amide-containing molecules. The carbodiimide-mediated coupling protocol described herein provides a robust and efficient method for its incorporation into a wide range of chemical scaffolds. By understanding the underlying mechanism and key reaction parameters, researchers can effectively utilize this versatile reagent to accelerate their drug discovery and development efforts.

References

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Kulkarni SS, Mehere AP, Shenoy PA. Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. 2009;2(3):300-303. Available from: [Link]

  • PMC. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Published April 16, 2024. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Published February 28, 2018. Available from: [Link]

  • Valeur E, Bradley M. Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2009;38(2):606-31. Available from: [Link]

  • Sun S, Jia Q, Zhang Z. Applications of amide isosteres in medicinal chemistry. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2535-2550. Available from: [Link]

  • Organic Syntheses. 6 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Synthesis of new amides of the N-methylpiperazine series. Published August 2025. Available from: [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Academia.edu. Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Available from: [Link]

  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Published February 16, 2023. Available from: [Link]

  • MDPI. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Published October 11, 2021. Available from: [Link]

  • Semantic Scholar. 1-alkyl-4-acylpiperazines as a new class of imidazole-free histamine H(3) receptor antagonists. Available from: [Link]

Sources

Method

Preparation of biaryl compounds from iodobenzoic acid intermediates

Application Note: Preparation of Biaryl Compounds from Iodobenzoic Acid Intermediates Executive Summary & Strategic Value Iodobenzoic acids (ortho-, meta-, and para-isomers) are privileged scaffolds in drug discovery, se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Biaryl Compounds from Iodobenzoic Acid Intermediates

Executive Summary & Strategic Value

Iodobenzoic acids (ortho-, meta-, and para-isomers) are privileged scaffolds in drug discovery, serving as the primary electrophiles for constructing biaryl carboxylic acids—a moiety ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor blockers (sartans), and liquid crystal materials.

While the C–I bond is highly reactive toward oxidative addition, the presence of the free carboxylic acid (-COOH) presents unique challenges:

  • Catalyst Poisoning: Carboxylates can bind to open coordination sites on Palladium (Pd), dampening the catalytic cycle.

  • Solubility: Free acids often require polar protic solvents or aqueous bases, which may be incompatible with sensitive ligands.

  • Protodehalogenation: The electron-withdrawing nature of the carboxyl group can promote competitive reduction of the C–I bond over the desired cross-coupling.

This guide provides three field-proven protocols to navigate these challenges, ranging from robust discovery-scale methods to sustainable micellar catalysis.

Mechanistic Logic & Decision Matrix

The success of the coupling depends on the stability of the catalytic cycle. For iodobenzoic acids, the Oxidative Addition step is generally fast due to the weak C–I bond. The bottleneck often lies in Transmetalation , where the boronate species must exchange with the Pd-halide complex.

Key Mechanistic Insight: In the presence of a free base (e.g.,


), the carboxylic acid is deprotonated first (

). The resulting anionic carboxylate (

) increases the electron density of the aryl ring, slightly deactivating the C–I bond toward oxidative addition compared to the neutral ester, but significantly increasing water solubility.
Workflow Decision Tree

DecisionMatrix Start Starting Material: Iodobenzoic Acid Isomer Symmetry Target Structure? Start->Symmetry Asymmetric Asymmetric Biaryl (Suzuki-Miyaura) Symmetry->Asymmetric Ar-Ar' Symmetric Symmetric Biaryl (Ullmann Homocoupling) Symmetry->Symmetric Ar-Ar Scale Scale / Priority? Asymmetric->Scale Prot3 Protocol 3: Classic Ullmann (Cu / DMF / High T) Symmetric->Prot3 Dimerization Prot1 Protocol 1: Standard Robust (Pd(dppf)Cl2 / Dioxane) Scale->Prot1 Discovery (<5g) High Reliability Prot2 Protocol 2: Green / Micellar (TPGS-750-M / Water) Scale->Prot2 Process (>5g) Green/Safety

Figure 1: Decision matrix for selecting the optimal coupling protocol based on structural requirements and scale.

Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling (Discovery Scale)

Best for: 4-iodobenzoic acid, 3-iodobenzoic acid. High reliability, tolerates moisture.

Rationale: We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand complex. The large bite angle of dppf enforces a geometry that favors reductive elimination, crucial for forming the sterically demanding biaryl bond. The use of aqueous


 ensures the carboxylic acid remains soluble as a salt.

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, charge Iodobenzoic acid (500 mg, 2.0 mmol), Arylboronic acid (2.4 mmol), and Pd catalyst (49 mg, 0.06 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times. This prevents oxidation of the phosphine ligand.
    
  • Solvation: Add 1,4-Dioxane (10 mL) and

    
     (3.0 mL). The mixture will be biphasic.
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Self-Validation Check: The reaction mixture should turn from orange/red to black (Pd black precipitation) upon completion. If it remains bright orange, the catalyst may still be active or the reaction stalled.

  • Workup (Acid-Base Purification):

    • Cool to room temperature.[2] Dilute with water (20 mL) and wash with Ethyl Acetate (EtOAc) to remove non-polar impurities (e.g., de-halogenated byproducts, homocoupled boronic acid). Discard the organic layer.

    • Acidify the aqueous layer carefully with

      
       to pH ~2. The product (biaryl acid) will precipitate.
      
    • Filter the solid, wash with water, and dry.

Protocol 2: Green Micellar Coupling (Process/Scale-Up)

Best for: Environmental compliance, room temperature reactions, and avoiding toxic dipolar aprotic solvents.

Rationale: This protocol uses TPGS-750-M , a designer surfactant that forms nanomicelles in water.[3] The lipophilic substrates (iodobenzoic acid and boronic acid) migrate into the micelle core, creating a high local concentration that accelerates the rate, allowing the use of milder bases and lower temperatures.

Materials:

  • Iodobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Surfactant: 2 wt % TPGS-750-M in water[3]

  • Catalyst:

    
     (1 mol%) or 
    
    
    
    / SPhos
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    

Step-by-Step Methodology:

  • Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Charge: Add Iodobenzoic acid (1.0 mmol) and Boronic acid (1.1 mmol) to a reaction vial containing a stir bar.

  • Catalyst Addition: Add the Pd catalyst (1 mol%).

  • Solvent/Base: Add the surfactant solution (2.0 mL) followed by

    
     (0.42 mL, 3.0 mmol).
    
  • Reaction: Stir vigorously at Room Temperature (25°C) for 8–12 hours.

    • Note: Vigorous stirring is critical to maintain micellar dispersion.

  • Workup:

    • Acidify with

      
       to precipitate the product.
      
    • Extract with EtOAc (minimal volume).

    • The surfactant remains in the aqueous phase (or can be removed by filtration over silica if needed).

Protocol 3: Classic Ullmann Homocoupling (Symmetric Biaryls)

Best for: Synthesis of Diphenic Acid (2,2'-biphenyldicarboxylic acid) from 2-iodobenzoic acid.

Rationale: While Suzuki is superior for unsymmetrical biaryls, the Ullmann reaction remains a viable industrial route for symmetric dimerization. The ortho-carboxylate actually facilitates the reaction by coordinating with Copper intermediates.

Materials:

  • 2-Iodobenzoic acid (1.0 equiv)

  • Copper Powder (activated) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

  • Sand (for thermal dispersion)[4]

Step-by-Step Methodology:

  • Activation: Wash Copper powder with dilute HCl, then water, then acetone, and dry under vacuum to remove surface oxides.

  • Mixture: Mix 2-Iodobenzoic acid (2.0 g) and activated Copper (1.5 g) in DMF (10 mL).

  • Thermal Shock: Heat the mixture to reflux (150°C+ ) for 4 hours.

    • Safety Warning: This reaction can be exothermic. Use a blast shield.

  • Filtration: Filter hot to remove unreacted Copper and Copper iodide salts.

  • Precipitation: Pour the filtrate into water (100 mL). Acidify if necessary. The crude diphenic acid precipitates.

Comparative Data & Troubleshooting

Catalyst Performance Table
Catalyst SystemSubstrate ScopeTemp (°C)Yield (Typical)Key Advantage
Pd(dppf)Cl₂ / Na₂CO₃ Broad (Ortho/Meta/Para)8085-95%Robust; tolerates steric bulk.
Pd(OAc)₂ / SPhos Sterically Hindered60-8080-90%Excellent for ortho-substituted boronic acids.
Pd(dtbpf)Cl₂ / TPGS Lipophilic substrates25 (RT)85-92%Green; aqueous; low energy input.
Cu / DMF (Ullmann) Symmetric Dimers only150+60-75%Low cost; no Boron reagent needed.
Self-Validating QC Checkpoints
  • The "Base Wash" Test:

    • Observation: After the reaction, the crude mixture is dissolved in organic solvent and washed with aqueous base (

      
      ).
      
    • Logic: If the product does not move into the aqueous layer, the carboxylic acid functionality has been lost (e.g., decarboxylation occurred).

  • De-iodination Monitor:

    • Observation: LCMS shows a peak with Mass = (Starting Mass - 126 + 1).

    • Cause: Protodehalogenation (replacement of I with H).

    • Fix: Switch to anhydrous conditions (Protocol 1 modification) or increase the concentration of Boronic acid.

Pathway Visualization

Catalytic Cycle: Pd-Catalyzed Cross-Coupling of Iodobenzoic Acid

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting) PdII_Ar->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product Biaryl-COOH RedElim->Product Substrate Iodobenzoic Acid Substrate->OxAdd Boron Ar'-B(OH)2 + Base Boron->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that for iodobenzoic acids, the oxidative addition is rapid, but the free carboxylate can interfere with transmetalation if not properly buffered.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[5][6][7][8] Journal of the American Chemical Society.[9] (Contextual reference for decarboxylative variants).

  • Organic Chemistry Portal. Ullmann Reaction and Synthesis of Biaryls. [Link]

Sources

Application

Synthesis of GPCR ligands containing ethylpiperazine motifs

Application Note: High-Fidelity Synthesis of Ethylpiperazine-Based GPCR Ligands Executive Summary: The "Master Key" of GPCR Chemistry The ethylpiperazine motif represents a "privileged scaffold" in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Ethylpiperazine-Based GPCR Ligands

Executive Summary: The "Master Key" of GPCR Chemistry

The ethylpiperazine motif represents a "privileged scaffold" in medicinal chemistry, particularly for aminergic G-Protein Coupled Receptors (GPCRs) such as Dopamine (


) and Serotonin (

) receptors. This structural unit often serves as the Primary Pharmacophore (PP) , where the basic nitrogen of the piperazine ring is protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of the receptor.

This guide moves beyond generic organic synthesis to provide a high-fidelity, biologically validated workflow for synthesizing these ligands. We focus on avoiding common pitfalls—such as poly-alkylation and metal contamination—that plague biological assay data.

Strategic Design & SAR Logic

Before synthesis, one must understand the "Bitopic" nature of modern GPCR ligands. The ethylpiperazine unit is rarely the sole actor; it is the anchor.

  • The Anchor (Orthosteric): The

    
    -arylpiperazine binds deep in the pocket.
    
  • The Linker (Ethyl): The two-carbon chain is often the optimal length to span the "narrow gorge" between the orthosteric site and the secondary binding pocket (SBP).

  • The Cap (Allosteric): The substituent attached to the ethyl group interacts with extracellular loops, conferring subtype selectivity (e.g.,

    
     vs 
    
    
    
    ).
Visualizing the Synthetic Strategy

SyntheticStrategy Target Target Bitopic Ligand (Aryl-Piperazine-Ethyl-Cap) Step1 Step 1: Core Construction (Buchwald-Hartwig) Step2 Step 2: Linker Attachment (Reductive Amination) Step1->Step2 Secondary Amine Intermediate Step2->Target Purification Precursors Precursors: Aryl Halide + Piperazine Precursors->Step1 Pd-Catalysis LinkerFrag Linker Fragment: Aldehyde-Cap LinkerFrag->Step2 NaBH(OAc)3

Figure 1: Retrosynthetic workflow prioritizing modularity. The aryl-piperazine core is synthesized first, allowing late-stage diversification of the ethyl-linked "cap" via reductive amination.

Protocol A: The Core – Buchwald-Hartwig Amination

Objective: Synthesize the


-arylpiperazine core.
Why this method?  Nucleophilic aromatic substitution (

) often fails with electron-rich or neutral aromatics. Buchwald-Hartwig is robust, but residual Palladium is toxic to cells in downstream assays. This protocol includes a specific scavenging step.
Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: Piperazine (anhydrous, 2.0–3.0 equiv to prevent bis-arylation) or

    
    -Boc-piperazine (1.1 equiv).
    
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: BINAP (racemic is fine) or Xantphos (for difficult substrates).

  • Base:

    
     (weak base sensitive) or 
    
    
    
    (standard).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, sparged with Argon).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
     and BINAP (1:1.5 ratio) to the flask. Add 20% of the solvent volume. Stir at RT for 15 mins until the solution turns a deep orange/red (indicates active catalyst formation).
    
  • Reagent Addition: Add the Aryl Bromide, Piperazine, and Base. Add the remaining solvent.

    • Critical Note: If using free piperazine, use 3 equivalents to ensure mono-arylation.

  • Reaction: Heat to 80–100°C for 12–18 hours. Monitor by TLC/LC-MS.

  • Workup & Scavenging:

    • Cool to RT. Filter through a celite pad to remove insoluble salts.

    • Pd Removal: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours, or wash with 5% aqueous

      
      -acetylcysteine. This is mandatory for biological integrity.
      
  • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: The Linker – Reductive Amination

Objective: Install the ethyl group (or ethyl-linked motif) onto the secondary amine. Why this method? Direct alkylation with ethyl bromide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using acetaldehyde (or substituted acetaldehydes) is self-limiting and chemoselective.

Materials
  • Amine:

    
    -Arylpiperazine (from Protocol A).
    
  • Carbonyl: Acetaldehyde (for simple ethyl) or Aryl-acetaldehyde (for functionalized linkers).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ).[1][2] Do not use 
    
    
    
    as it reduces aldehydes too fast.
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid: Acetic Acid (catalytic, to activate the imine).

Step-by-Step Methodology
  • Imine Formation: Dissolve the

    
    -arylpiperazine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE. Add Acetic Acid (1-2 drops). Stir for 30–60 mins at RT.[3]
    
    • Checkpoint: Formation of the imine intermediate can often be observed by a shift in HPLC retention time.

  • Reduction: Add

    
     (1.5 equiv) in one portion. The reaction may bubble slightly.
    
  • Duration: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over

    
    .[1][3][4]
    
  • Purification: Column chromatography.

    • Tip: Ethylpiperazines often streak on silica. Pre-treat the column with 1% Triethylamine in Hexanes.

Quality Control & Biological Assay Prep

Data is only as good as the sample purity.

Table 1: QC Specifications for GPCR Ligands

ParameterSpecificationMethodReason
Purity >95%HPLC (UV 254nm)Impurities skew

values.
Identity Confirmed1H NMR, HRMSVerify ethyl linker integrity.
Residual Pd <10 ppmICP-MSPd is cytotoxic and mimics activity.
Salt Form HCl or FumarateElemental AnalysisFree bases are often insoluble in assay buffers.
Solubility Protocol for Binding Assays

Ethylpiperazines are lipophilic.

  • Stock: Dissolve the ligand in 100% DMSO to 10 mM.

  • Storage: Aliquot and freeze at -20°C. Avoid freeze-thaw cycles (absorbs water).

  • Assay Dilution: Dilute into assay buffer (e.g., Tris-HCl) immediately before use. Ensure final DMSO concentration is <1% to prevent receptor denaturation.

Mechanism of Action (Structural Biology)

Understanding the binding mode validates the synthesis. The protonated nitrogen is the key.

BindingMode Ligand Ethylpiperazine Ligand (Protonated N+) Interaction Salt Bridge / Ionic Bond (Critical for Affinity) Ligand->Interaction Donates H+ Selectivity Secondary Pocket (Ethyl-Linked Cap) Ligand->Selectivity Steric Fit Receptor GPCR TM3 Domain (Asp3.32) Receptor->Interaction Carboxylate (-)

Figure 2: Pharmacophore interaction model. The synthesized ethylpiperazine core anchors to Asp3.32, while the ethyl-linked tail probes the secondary pocket for selectivity.

References

  • Meyer, M. D., et al. (2016). "Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library." ACS Medicinal Chemistry Letters, 7(2), 160–165. Link

  • Surratt, C. K., & Adams, W. R. (2005). "G protein-coupled receptor structural motifs: relevance to the opioid receptors." Current Topics in Medicinal Chemistry, 5(3), 315–324. Link

  • Ruiz-Gomez, G., et al. (2010). "Structure-Activity Relationships of a Series of Piperazine Derivatives as 5-HT7 Receptor Ligands." European Journal of Medicinal Chemistry, 45(11), 5245-5257. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." Link

  • Kikuchi, C., et al. (2002). "SAR exploration of the secondary binding pocket of the dopamine D3 receptor." Journal of Medicinal Chemistry, 45(19), 4171-4187. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination Side Reactions in Palladium Catalysis

Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: deiodination. When your goal is a specific cross-coupling product, the undesired replacement of an iodine atom with hydrogen can significantly reduce yields and complicate purification. This document provides in-depth, mechanistically-grounded solutions to help you mitigate this issue.

Troubleshooting Guide: Problem-Oriented Solutions

This section addresses specific experimental observations and provides a logical progression of steps to diagnose and solve the problem of deiodination.

Q1: My reaction is producing a significant amount of the hydrodehalogenated (deiodinated) arene byproduct. What are the primary causes and how can I fix it?

The appearance of a deiodinated byproduct points to one or more competing reaction pathways that are outcompeting your desired cross-coupling. Aryl iodides are particularly susceptible due to the relative weakness of the C-I bond.[1] The primary mechanistic culprits are typically:

  • Protonolysis: The Ar-Pd(II)-I intermediate is intercepted by a proton source before it can proceed through the desired catalytic cycle.

  • Reductive Dehalogenation: The Ar-Pd(II)-I intermediate undergoes reduction, often facilitated by a hydride source in the reaction mixture.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Base: Weakly coordinating or highly basic conditions can promote protonolysis. If you are using a strong, sterically hindered base like NaOt-Bu, consider switching to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. These bases are often sufficient for transmetalation but are less likely to promote proton-related side reactions.[2][3]

  • Scrutinize Your Solvent and Reagents for Water/Proton Sources: Trace amounts of water or protic impurities in solvents (like THF, dioxane, or toluene) or reagents can be a major source of protons.

    • Action: Ensure all solvents are rigorously dried and degassed. Use freshly opened, anhydrous grade solvents. Dry solid reagents in a vacuum oven before use.

  • Assess Your Ligand Choice: The ligand plays a critical role in modulating the stability and reactivity of the palladium center.[4] A ligand that promotes slow reductive elimination can leave the Ar-Pd(II)-I intermediate vulnerable to side reactions.

    • Action: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like XPhos, RuPhos, or P(t-Bu)₃ accelerate the rate of reductive elimination, which is the product-forming step.[4][5] This helps the desired reaction outpace the deiodination pathway.

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of decomposition pathways, including deiodination.[1]

    • Action: Attempt the reaction at a lower temperature. Even a reduction of 10-20 °C can significantly suppress byproduct formation without completely halting the desired coupling.

Mechanism Deep Dive: Understanding Deiodination Pathways

A fundamental understanding of how deiodination occurs is key to preventing it. The following diagram illustrates the main palladium catalytic cycle for a generic cross-coupling reaction and highlights where deiodination pathways diverge.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I ArPdI Ar-Pd(II)L_n-I OxAdd->ArPdI Transmetal Transmetalation (R-M) ArPdI->Transmetal + R-M Protonolysis Protonolysis ArPdI->Protonolysis H+ Source (e.g., H2O) ReductiveDehalogenation Reductive Dehalogenation ArPdI->ReductiveDehalogenation Hydride Source (e.g., Formate) ArPdR Ar-Pd(II)L_n-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 + Ar-R (Product) ArH Ar-H (Deiodinated Byproduct) Protonolysis->ArH ReductiveDehalogenation->ArH

Caption: Palladium catalytic cycle with competing deiodination pathways.

Pathway 1: Protonolysis

This pathway involves the cleavage of the Aryl-Palladium bond by a proton.

Mechanism: Ar-Pd(II)-I + H⁺ → Ar-H + [Pd(II)-I]⁺

This is often problematic when using protic solvents, reagents containing acidic protons, or when water is present. Certain bases can also facilitate protonolysis by creating a more reactive palladium complex.

Pathway 2: Reductive Dehalogenation

This pathway involves a formal reduction of the aryl iodide to an arene. The reductant can be a hydride source, which may be intentionally added (e.g., formate salts) or generated in situ from reagents like alcohols or amines, particularly at elevated temperatures.[6][7][8]

Mechanism: Ar-Pd(II)-I + [H]⁻ → [Ar-Pd(II)-H-I]⁻ → Ar-H + Pd(0) + I⁻

This is a known issue in reactions like the Heck reaction where hydride intermediates are common, but it can also occur in other cross-couplings if a hydride source is available.

Frequently Asked Questions (FAQs)

Q2: Which ligands are best for suppressing deiodination?

The choice of ligand is arguably the most powerful tool for controlling the outcome of the reaction.[4] To suppress deiodination, you want a ligand that accelerates reductive elimination faster than the side reactions can occur.

Key Ligand Characteristics:

  • Steric Bulk: Large, bulky ligands (e.g., those with tert-butyl or adamantyl groups) promote the formation of three-coordinate palladium complexes, which undergo reductive elimination more rapidly.[9]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which also facilitates the reductive elimination step.[4]

Ligand ClassExamplesEfficacy in Suppressing DeiodinationRationale
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosExcellentCombines significant steric bulk and strong electron-donating properties to greatly accelerate reductive elimination.[2]
Bulky Monophosphines P(t-Bu)₃, PCy₃Very GoodHighly electron-donating and sterically demanding. P(t-Bu)₃, in particular, is known to favor reductive elimination.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesGood to Very GoodStrong σ-donors that form very stable bonds with palladium, often preventing catalyst decomposition pathways that can lead to deiodination.
Traditional Phosphines PPh₃, P(o-tol)₃Fair to PoorLess bulky and less electron-donating. Can lead to slower reductive elimination, allowing more time for side reactions to occur.
Q3: How does my choice of base impact deiodination?

The base plays a dual role: it is required to facilitate the transmetalation step in many cross-coupling reactions (like Suzuki-Miyaura), but it can also promote deiodination.[10][11]

  • Strong, Hindered Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS): These are very effective for deprotonation in reactions like Buchwald-Hartwig amination.[9][12] However, they can also promote β-hydride elimination from the palladium-amido intermediate, which is a competing side reaction that can lead to hydrodehalogenation.[9] Furthermore, residual alcohols from their synthesis can act as proton sources.

  • Inorganic Carbonate/Phosphate Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally considered "safer" choices for minimizing deiodination. They are less basic than alkoxides and are non-nucleophilic. Their heterogeneous nature can also be beneficial, as it can temper their reactivity. Cesium carbonate (Cs₂CO₃) is often a good choice for sensitive substrates.[3][13]

Q4: Can the palladium precatalyst source influence the rate of deiodination?

Yes, the choice of palladium precursor can have a significant impact on reaction outcomes, comparable in magnitude to the ligand itself.[14] Precatalysts are designed to generate the active Pd(0) species in a controlled manner.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common and inexpensive sources, but they require in situ reduction to Pd(0). The kinetics of this activation can be complex and sometimes lead to the formation of palladium black (aggregated, inactive palladium), which can have its own catalytic activity, sometimes favoring deiodination.[15]

  • Pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄): While directly providing the active catalytic species, the dissociation of ligands like PPh₃ can be slow, potentially affecting the overall catalytic cycle.

  • Modern Precatalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3): These are often the best choice. They are air-stable and designed for clean, rapid generation of the active, monoligated Pd(0) species upon activation by the base. This ensures that the desired catalytic cycle is initiated quickly and efficiently, minimizing the opportunity for side reactions.

Preventative Protocols

Here are two model protocols for common reactions involving aryl iodides, with specific steps highlighted to minimize deiodination.

Protocol 1: Suzuki-Miyaura Coupling of a Sensitive Aryl Iodide

This protocol uses a bulky biarylphosphine ligand and a mild inorganic base to couple an electron-rich aryl iodide, which is often prone to deiodination.

Materials:

  • Aryl Iodide (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol), finely ground and dried

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl iodide, aryl boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. (Critical Step: Excludes oxygen and moisture) .

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a pre-heated oil bath at 80 °C. (Critical Step: Use the lowest effective temperature) .

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure. Purify the residue by column chromatography.

Suzuki_Protocol_Workflow start Start: Assemble Reagents (Ar-I, Ar-B(OH)2, K3PO4, Precatalyst) inert Establish Inert Atmosphere (3x Evacuate/Backfill Ar) start->inert solvent Add Anhydrous, Degassed Dioxane inert->solvent heat Heat to 80 °C (Controlled Temperature) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Workup: Cool, Dilute, Filter monitor->workup purify Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Workflow for Suzuki-Miyaura coupling with deiodination prevention.

References
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. The Hartwig Group. Available at: [Link]

  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. Available at: [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. Available at: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. D-Scholarship@Pitt. Available at: [Link]

  • The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Chalmers Publication Library. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed carbonylation of aryl bromides and iodides with potassium phenoxides. Scilit. Available at: [Link]

  • The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. PMC. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. ResearchGate. Available at: [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Europe PMC. Available at: [Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. OUCI. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]

  • Spontaneous aryl iodide deiodination upon heating. Reddit. Available at: [Link]

  • Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. ACS Publications. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • Coordination Chemistry Reviews. The Mirica Group. Available at: [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Ullmann Cross-Coupling of β-Iodoenones and β-Iodoacrylates with o-Halonitroarenes or o-Iodobenzonitriles and Reductive Cyclization of the Resulting Products To Give Diverse Heterocyclic Systems. ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium Removal from Piperazine Intermediates

Current Status: Operational Topic: Downstream Processing / Metal Scavenging Target Audience: Process Chemists, Medicinal Chemists, CMC Leads Overview: The "Piperazine Paradox" Welcome to the Technical Support Center. If...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Downstream Processing / Metal Scavenging Target Audience: Process Chemists, Medicinal Chemists, CMC Leads

Overview: The "Piperazine Paradox"

Welcome to the Technical Support Center. If you are here, you likely face a specific challenge: Your piperazine-containing intermediate is holding onto Palladium (Pd) residues, and standard washes are failing.

The Science of the Problem: Piperazines are excellent ligands. The secondary or tertiary amine nitrogens in the piperazine ring act as strong Lewis bases, coordinating effectively with electron-deficient Pd species. In a reaction mixture, your product is essentially competing with your removal agents (scavengers) for the metal. To win this "tug-of-war," you cannot rely on passive adsorption; you need a scavenger with a higher formation constant (


) for Pd than your piperazine product.

This guide provides a logic-driven approach to selecting, using, and troubleshooting solid-supported scavengers (functionalized silica or polymers) to reach ICH Q3D compliance (<10 ppm).

Module 1: Diagnostic & Selection (The Triage)

Do not reach for Activated Carbon immediately. While cheap, it suffers from poor selectivity, often trapping your piperazine product alongside the Pd, leading to yield losses of 10–20%.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest ForMechanismCompatibility
Si-Thiol Propylthiol (-SH)Pd(II), Ag, CuSoft-Soft acid-base interaction. High affinity.Universal solvents.
Si-TMT / MP-TMT TrimercaptotriazinePd(0) & Pd(II)Strongest chelation. Best for "stuck" Pd levels.Stable in acid/base.
Si-Thiourea ThioureaPd(II)Good for cationic Pd species.Avoid strong oxidizers.
Activated Carbon N/ABulk cleanup (>1000 ppm)Non-specific adsorption (Physisorption).High Risk: Yield loss.[1]
Decision Logic: Selecting the Right Path

Use the following logic flow to determine your starting point.

ScavengerSelection Start Start: High Pd Content PdState Known Pd Oxidation State? Start->PdState PdZero Pd(0) / Clusters PdState->PdZero Reduced PdTwo Pd(II) / Ionic PdState->PdTwo Oxidized Unknown Unknown / Mixed PdState->Unknown Mixed TMT Select Si-TMT / MP-TMT (High Affinity) PdZero->TMT Best Chelation Thiol Select Si-Thiol (Versatile) PdTwo->Thiol Standard Thiourea Select Si-Thiourea (Specific) PdTwo->Thiourea Alternative Unknown->TMT Safest Bet

Caption: Logic flow for selecting the appropriate scavenger functionality based on Palladium oxidation state.

Module 2: Protocol Optimization

Expert Insight: The kinetics of scavenging are diffusion-controlled. For piperazines, where the product itself binds Pd, temperature and stoichiometry are your primary levers.

Standard Batch Protocol (Self-Validating)
  • Dissolution: Dissolve crude intermediate in a compatible solvent (THF, EtOAc, MeOH, or DMF).

    • Note: Avoid DCM if possible; some scavengers swell poorly in chlorinated solvents, reducing pore access.

  • Loading: Add 4–5 equivalents of scavenger (w/w relative to the metal mass, not product mass).

    • Calculation: If you have 100g product with 1000 ppm Pd, you have 0.1g Pd. Add 0.5g Scavenger.

  • Agitation: Stir at 50°C for 4 hours .

    • Why Heat? Heat increases the exchange rate of Pd from the piperazine nitrogen to the scavenger thiol/TMT.

  • Filtration: Filter through a 0.45µm pad or Celite to remove the scavenger.

  • The "Spike" Validation (Critical):

    • Take a 1 mL aliquot of the filtrate.

    • Add 1 drop of saturated Na₂S (Sodium Sulfide) or Thiourea solution.

    • Result: If it turns dark/brown immediately, Pd is still >50-100 ppm. Do not proceed to ICP-MS yet. Re-treat.

Flow Protocol (Cartridge)

For scale-up or stubborn impurities, recirculation through a cartridge is superior to batch stirring.

FlowProcess Res Reservoir (Product + Solvent) Pump Pump (5-10 mL/min) Res->Pump Heat Heat Exchanger (40-60°C) Pump->Heat Cart Scavenger Cartridge (Si-TMT) Heat->Cart Check IPC Check (Colorimetric) Cart->Check Check->Res Recirculate (4-10 cycles)

Caption: Recirculation loop workflow. Heating the stream prior to the cartridge enhances ligand exchange kinetics.

Module 3: Troubleshooting Guide

Scenario A: "The Pd level is stuck at 50 ppm."

Diagnosis: You have reached a thermodynamic equilibrium. The affinity of your piperazine for the remaining Pd is balancing out the scavenger. The Fix:

  • Change the Ligand: If using Si-Thiol, switch to Si-TMT . The TMT ligand is a stronger chelator for Pd(0) species that may be lingering.

  • Acidic Spiking (The "Proton Switch"):

    • Add 1-2 equivalents of Acetic Acid to the mixture.

    • Mechanism:[2][3][4][5] This protonates the piperazine nitrogen (

      
      ), rendering it unable to coordinate to Pd. The Pd is released and captured by the scavenger (which remains active in mild acid).
      
    • Caution: Ensure your product is stable in acid.

Scenario B: "I am losing 20% of my product yield."

Diagnosis: Non-specific binding. This is common with Activated Carbon or if the scavenger backbone (silica/polymer) has unreacted silanols acting as a chromatography phase. The Fix:

  • Switch to Silica-based: Polymer-based scavengers sometimes trap lipophilic drugs in the polymer matrix. Silica surfaces are more rigid and defined.

  • Solvent Polarity: Increase the polarity of your solvent (e.g., add 10% MeOH to EtOAc). This keeps the polar piperazine intermediate in solution, preventing it from adsorbing onto the silica surface.

Scenario C: "Filtration is taking forever."

Diagnosis: Mechanical attrition. Magnetic stir bars can grind silica beads into fines, clogging filters. The Fix:

  • Overhead Stirring: Use an overhead stirrer with a Teflon paddle instead of a magnetic bar.

  • Filter Aid: Pre-pack your filter funnel with a 1cm layer of Celite or Diatomaceous Earth.

Frequently Asked Questions (FAQs)

Q: Can I just use extraction (L/L) to remove the Pd? A: Rarely effective for piperazines. Because piperazines are amphoteric, adjusting pH to push Pd into the aqueous phase often pushes the piperazine there too, or precipitates it. Solid-supported scavenging is the industry standard because it relies on affinity, not solubility.

Q: How do I calculate the exact amount of scavenger needed? A: Do not calculate based on product moles. Calculate based on Pd content .

  • Formula:

    
    
    
  • Rule of Thumb: For <1000 ppm Pd, 5-10% w/w of scavenger relative to product is a safe starting point.

Q: Why is Si-TMT preferred over Si-Thiol for Suzuki couplings? A: Suzuki couplings often leave residual Pd(0) clusters. Thiol ligands bind Pd(II) well but are slower to break down Pd(0) clusters. TMT (Trimercaptotriazine) has a geometry and electron density that makes it exceptionally fast at capturing Pd(0) and oxidative addition products.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Biotage. (2023).[1][6] Metal Scavenging User Guide: Strategies for API Purification. Link

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

3-Iodo- vs. 3-Bromobenzoic Acid Derivatives: A Strategic Selection Guide

Executive Summary In medicinal chemistry and process development, the choice between 3-iodobenzoic and 3-bromobenzoic acid derivatives (typically esters) is often a trade-off between reactivity and scalability . 3-Iodo d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the choice between 3-iodobenzoic and 3-bromobenzoic acid derivatives (typically esters) is often a trade-off between reactivity and scalability .

  • 3-Iodo derivatives are the "Premium" choice: They offer superior reactivity in oxidative addition, enabling room-temperature couplings and compatibility with fragile substrates or sterically hindered partners.

  • 3-Bromo derivatives are the "Pragmatic" choice: They are significantly cheaper (approx. 1/50th the cost per mole) and more stable, but typically require elevated temperatures (

    
    C) and more active catalyst systems to achieve comparable yields.
    

This guide analyzes the mechanistic differences, provides comparative performance data, and offers validated protocols for both pathways.

Part 1: Mechanistic Foundation

The Physics of the Bond

The primary differentiator is the carbon-halogen bond dissociation energy (BDE).[1] The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy for the oxidative addition step—typically the rate-determining step (RDS) in Pd-catalyzed cross-couplings.

PropertyC–Br BondC–I BondImplication
Bond Length ~1.86 Å~2.14 ÅC–I is more accessible to the metal center.
Bond Energy ~280 kJ/mol~218 kJ/molC–I breaks much faster; facile oxidative addition.
Polarizability ModerateHighSoft metals (Pd⁰, Ni⁰) bind Iodides more readily.
The "Meta-EWG" Effect

Benzoic acid derivatives possess an electron-withdrawing group (EWG) at the meta position relative to the halogen.

  • Electronic Impact: The EWG (–COOR) withdraws electron density from the ring via induction (

    
     effect).
    
  • Reactivity Consequence: Electron-poor rings generally undergo oxidative addition faster than electron-rich rings (because the metal is nucleophilic in this step).

    • However, this effect is subtle compared to the halogen difference. A 3-bromo-benzoate is still significantly slower than a 3-iodo-benzoate, often requiring heat to overcome the activation barrier that the iodide traverses at room temperature.

Catalytic Cycle Visualization

The diagram below illustrates the energy barrier difference in the oxidative addition step.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex_I Ar-Pd(II)-I (Fast Formation) Pd0->Complex_I Oxidative Addition (Low Barrier, RT) Complex_Br Ar-Pd(II)-Br (Slow Formation) Pd0->Complex_Br Oxidative Addition (High Barrier, Heat) Transmetal Transmetalation Complex_I->Transmetal Boronic Acid/Base Complex_Br->Transmetal Requires Heat Prod Biaryl Product + Pd(0) Transmetal->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Comparative Catalytic Cycle. Note the kinetic advantage of the Iodide pathway (Green) vs. the Bromide pathway (Red).

Part 2: Comparative Performance Data

The following data summarizes typical performance metrics for Methyl 3-halobenzoates in standard cross-coupling scenarios.

Suzuki-Miyaura Coupling

Standard Conditions: Pd(PPh3)4 (1-3 mol%), Na2CO3, DME/H2O.

Feature3-Iodo Derivative3-Bromo Derivative
Temperature 25°C (Room Temp)60–80°C
Time to Completion 1–4 hours6–12 hours
Catalyst Loading Can go as low as 0.01–0.1 mol%Typically 1–3 mol%
Steric Tolerance Excellent (Couples with ortho-subst. boronic acids)Moderate (Sensitive to steric bulk)
Yield (Typical) 95–99%85–95%
Sonogashira Coupling

Standard Conditions: PdCl2(PPh3)2, CuI, Et3N.

Feature3-Iodo Derivative3-Bromo Derivative
Reactivity High. Works at RT.[2]Moderate. Often requires heat.
Side Reactions Minimal. Fast coupling prevents alkyne homocoupling.Glaser Coupling Risk. Slow oxidative addition allows Cu-alkyne to dimerize.
Copper-Free? Possible with standard ligands.Difficult; requires specialized bulky ligands (e.g., XPhos).
Metal-Halogen Exchange (Lithiation)

Reagent: iPrMgCl or n-BuLi (requires low temp).

Feature3-Iodo Derivative3-Bromo Derivative
Exchange Rate Extremely Fast (

).
Moderate (

).
Temp Control Must be kept < -40°C to avoid scrambling.Can often be run at -20°C or 0°C (Turbo-Grignard).
Selectivity High chemoselectivity over esters/nitriles at low temp.Risk of nucleophilic attack on the ester if exchange is slow.

Part 3: Decision Matrix & Experimental Protocols

Selection Workflow

DecisionTree Start Select Precursor: 3-Iodo vs 3-Bromo Scale What is the Scale? Start->Scale Partner Coupling Partner Complexity? Scale->Partner < 10g (Discovery) Temp Temperature Sensitivity? Scale->Temp > 100g (Process) Iodo USE 3-IODO (High Cost, High Success) Partner->Iodo Complex/Steric/Fragile Bromo USE 3-BROMO (Low Cost, Optimization Needed) Partner->Bromo Simple/Robust Temp->Iodo Must be < 40°C Temp->Bromo Can tolerate > 60°C

Figure 2: Strategic decision tree for selecting the appropriate halo-benzoate.

Protocol A: High-Reactivity Suzuki Coupling (3-Iodo)

Target Audience: Discovery Chemists working with precious intermediates. Objective: Maximize yield at Room Temperature.

Reagents:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl2 · DCM (2 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: THF/Water (4:1)

Procedure:

  • Charge: In a vial, combine Methyl 3-iodobenzoate (262 mg, 1.0 mmol), boronic acid (1.1 mmol), Pd(dppf)Cl2 (16 mg), and K3PO4 (424 mg).

  • Solvate: Add degassed THF (4 mL) and Water (1 mL).

  • React: Stir vigorously at 25°C (Room Temp) under Nitrogen.

  • Monitor: Check TLC/LCMS at 1 hour. Conversion should be >98%.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Why this works: The labile C-I bond allows the Pd(II) species to form immediately without thermal activation. The bidentate ligand (dppf) prevents catalyst decomposition.

Protocol B: Cost-Effective Suzuki Coupling (3-Bromo)

Target Audience: Process Chemists or large-scale synthesis. Objective: Minimize cost while ensuring full conversion.

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (1 mol%) - Cheaper catalyst source

  • Na2CO3 (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (2:1:1)

Procedure:

  • Charge: Combine Methyl 3-bromobenzoate (215 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd(PPh3)4 (11 mg).

  • Solvate: Add Toluene (2 mL), Ethanol (1 mL), and 2M aq. Na2CO3 (1 mL).

  • Degas: Sparge with Nitrogen for 5 minutes (Critical for bromides to prevent homocoupling/oxidation).

  • React: Heat to 80°C (Reflux) for 6–12 hours.

  • Monitor: Check LCMS. If conversion stalls at 90%, add 0.5 mol% more catalyst and continue heating.

  • Why this works: The thermal energy is required to drive the oxidative addition of the C-Br bond. The mixed solvent system ensures solubility of the carbonate base at reflux temperatures.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed kinetics on oxidative addition rates I > Br > Cl). Link

  • BenchChem Technical Guides. "Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." (General reactivity trends for benzoic acid derivatives). Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Knochel, P., et al. (2003). "Functionalized Main-Group Organometallics for Organic Synthesis." Angewandte Chemie, 42(36), 4302-4320. (Data on I vs Br Lithium-Halogen exchange rates). Link

Sources

Comparative

FT-IR Spectral Analysis Guide: Carboxylic Acid vs. Piperazine Functional Groups

Executive Summary In pharmaceutical development, the formation of stable salts is a critical strategy to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Piperazine is a widely used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the formation of stable salts is a critical strategy to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Piperazine is a widely used counter-ion (base) for acidic drugs containing carboxylic acid moieties.

This guide provides a technical comparison of the Fourier-Transform Infrared (FT-IR) spectral signatures of Carboxylic Acid and Piperazine functional groups. It focuses on distinguishing the free forms from their salt forms (Piperazinium Carboxylates), a crucial verification step in solid-state characterization.

Fundamental Spectral Signatures[1][2][3][4][5]

The accurate identification of these groups relies on detecting specific vibrational modes.[1] The table below summarizes the diagnostic bands for the "free" (non-salt) forms of both moieties.

Table 1: Comparative Spectral Bands (Free Forms)
Vibrational ModeCarboxylic Acid (R-COOH)Piperazine (Secondary Amine Heterocycle)
Primary Diagnostic C=O[2] Stretch: 1760–1690 cm⁻¹ (Strong)(Typically ~1710 cm⁻¹ for dimers)N-H Stretch: 3100–3500 cm⁻¹ (Medium)(Sharp band, often ~3250–3400 cm⁻¹)
Secondary Diagnostic O-H Stretch: 2500–3300 cm⁻¹ (Very Broad)(Centers ~3000 cm⁻¹, overlaps C-H)C-N Stretch: 1000–1250 cm⁻¹ (Medium)(Ring skeletal vibrations)
Deformation/Bending C-O Stretch: 1210–1320 cm⁻¹O-H Bend: 1395–1440 cm⁻¹N-H Bend (Scissoring): 1500–1650 cm⁻¹CH₂ Scissoring: ~1440–1460 cm⁻¹
Unique Features O-H Out-of-Plane: ~910–960 cm⁻¹(Broad, characteristic of dimers)Ring Breathing: ~800–1000 cm⁻¹(Skeletal ring modes)

Technical Insight: In solid-state samples, carboxylic acids almost exclusively exist as hydrogen-bonded dimers.[1][3] This causes the O-H stretch to broaden significantly, often creating a "fermi resonance" pattern that obscures the C-H stretching region (2800–3000 cm⁻¹).

Interaction Analysis: Salt Formation (The "Salt Shift")

When a carboxylic acid drug reacts with piperazine, a proton transfer occurs, converting the acid to a carboxylate anion (COO⁻) and the piperazine to a piperazinium cation (NH₂⁺) . This chemical change induces drastic spectral shifts, which serve as the primary evidence of salt formation.

Mechanism of Spectral Shift
  • Loss of Carbonyl: The double-bond character of the C=O (1710 cm⁻¹) is lost due to resonance in the COO⁻ ion.

  • Appearance of Carboxylate Bands: The COO⁻ group displays two new bands: Asymmetric (strong, higher freq) and Symmetric (medium, lower freq) stretching.

  • Amine Protonation: The N-H stretch of piperazine shifts and broadens significantly as it becomes an ammonium species (NH₂⁺).

Table 2: Spectral Evidence of Salt Formation
Functional GroupPre-Reaction Band (Free)Post-Reaction Band (Salt/Complex)
Carboxylic Acid C=O[2][4][5] Stretch: ~1710 cm⁻¹O-H Stretch: 2500–3300 cm⁻¹Band Disappears (Complete loss of C=O)COO⁻ Asym. Stretch: 1550–1610 cm⁻¹COO⁻ Sym. Stretch: 1300–1420 cm⁻¹
Piperazine N-H Stretch: ~3300 cm⁻¹ (Sharp)NH₂⁺ Stretch: 2400–3000 cm⁻¹ (Broad/Multiple)NH₂⁺ Deformation: ~1600–1630 cm⁻¹

Visualization of Logic & Workflow[2]

Diagram 1: Spectral Assignment Logic

This decision tree outlines the logical flow for identifying these functional groups in an unknown sample.

SpectralLogic Start Analyze Spectrum Region 1500 - 3500 cm⁻¹ Check1700 Is there a strong band at ~1700-1720 cm⁻¹? Start->Check1700 CheckOH Is there a broad 'trough' at 2500-3300 cm⁻¹? Check1700->CheckOH Yes CheckNH Is there a sharp band at ~3300-3400 cm⁻¹? Check1700->CheckNH No ResultAcid Result: Free Carboxylic Acid (COOH Dimer) CheckOH->ResultAcid Yes ResultSalt Result: Piperazinium Carboxylate Salt (Check 1550-1610 cm⁻¹) CheckOH->ResultSalt No (Check Salt Bands) ResultBase Result: Free Piperazine (Secondary Amine) CheckNH->ResultBase Yes CheckNH->ResultSalt No (Broad NH₂⁺?)

Caption: Logical decision tree for distinguishing free acid/base forms from salt species based on key spectral regions.

Diagram 2: Salt Formation Reaction & Spectral Shift

This diagram illustrates the proton transfer mechanism and the resulting spectral transformation.

SaltFormation Acid Carboxylic Acid (R-COOH) Band: 1710 cm⁻¹ (C=O) Reaction Proton Transfer (Crystallization) Acid->Reaction Base Piperazine (R₂NH) Band: 3300 cm⁻¹ (N-H) Base->Reaction Salt Piperazinium Carboxylate (R-COO⁻ NH₂⁺-R₂) New Bands: COO⁻: 1550-1610 cm⁻¹ NH₂⁺: 2400-3000 cm⁻¹ Reaction->Salt Spectral Shift

Caption: Mechanistic flow of salt formation showing the disappearance of precursor bands and emergence of ionic bands.

Experimental Protocol

For reliable identification, the choice of sampling technique is paramount. While Attenuated Total Reflectance (ATR) is convenient, Potassium Bromide (KBr) pellets often yield superior resolution for the complex hydrogen-bonding networks in salts.

Method A: Diamond ATR (High Throughput)

Best for: Rapid screening, quality control of raw materials.

  • Crystal Cleanliness: Clean the diamond crystal with isopropanol. Ensure the background spectrum shows no residual peaks (especially at 2800–3000 cm⁻¹ from oil/residue).

  • Sample Loading: Place ~5–10 mg of the solid powder directly onto the crystal.

  • Compression: Apply high pressure using the anvil clamp. Critical: Ensure the sample is in intimate contact with the crystal; poor contact results in weak absorbance and noisy baselines.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation: Check for the "diamond phonon band" absorption (1900–2300 cm⁻¹) to ensure the beam is penetrating, but note this region is usually silent for organic drugs.

Method B: KBr Pellet (High Sensitivity)

Best for: Detailed structural analysis, resolving weak overtone bands.

  • Ratio: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes. Goal: Reduce particle size to <2 µm to prevent Christiansen effect (scattering that distorts baseline).

  • Pressing: Transfer to a die set and press at 8–10 tons for 1–2 minutes under vacuum (to remove air/moisture).

  • Visual Check: The resulting pellet should be transparent (glass-like). If opaque/white, regrind and repress.

  • Acquisition: Collect 32–64 scans.

  • Correction: Subtract a blank KBr pellet background to remove atmospheric water/CO₂ interference.

References

  • Specac Ltd. Interpreting Infrared Spectra: Carboxylic Acids and Amines. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Kintek Solution. Advantages of KBr Pellets vs ATR for FTIR Analysis. [Link]

  • ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking Iodine vs. Bromine Scaffolds for Optimal Reaction Efficiency

For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Pallad...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of modern medicinal chemistry and materials science.[1][2][3] A frequent and pivotal choice in this arena is the selection of the aryl halide coupling partner: specifically, whether to employ an aryl iodide or an aryl bromide.

This guide provides an in-depth comparison of these two halogen scaffolds, moving beyond simple reactivity trends to explore the mechanistic underpinnings, practical implications, and strategic considerations that inform this crucial decision. We will delve into the causality behind their performance differences in key reactions and provide validated experimental protocols to empower you to make the most informed choice for your specific application.

The Theoretical Framework: Why the Halogen Matters

To understand the efficiency differences between aryl iodides and bromides, we must first look at the fundamental mechanism of palladium-catalyzed cross-coupling: the catalytic cycle. This cycle is broadly conserved across various named reactions (e.g., Suzuki, Heck, Sonogashira) and typically involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (R-M) PdII->TM R-M PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE Forms Ar-R RE->Pd0 Regenerates Catalyst

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The critical, often rate-determining step, is the Oxidative Addition , where the aryl halide (Ar-X) reacts with the active Palladium(0) catalyst to form a Palladium(II) intermediate.[6][7][8] The efficiency of this step is directly governed by the strength of the carbon-halogen (C-X) bond that must be broken.

This is where the fundamental difference between iodine and bromine lies:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond.

    • C-Br: ~285 kJ/mol[9]

    • C-I: ~213 kJ/mol[9]

  • Reactivity Implication: The lower BDE of the C-I bond results in a lower activation energy for the oxidative addition step.[6][10] This allows the reaction to proceed more rapidly and often under much milder conditions (e.g., lower temperatures).

This energetic difference establishes the generally accepted reactivity trend for aryl halides in most cross-coupling reactions: Ar-I > Ar-Br > Ar-Cl > Ar-F .[6][11]

Performance Benchmark in Key Cross-Coupling Reactions

While the C-X bond strength provides a reliable rule of thumb, the practical performance can vary depending on the specific reaction.

Suzuki-Miyaura Coupling

This robust C-C bond-forming reaction is a workhorse in medicinal chemistry. Both aryl iodides and bromides are excellent substrates. However, the higher reactivity of iodides means they can often be coupled using less active, less expensive catalysts (e.g., Pd(PPh₃)₄) and at lower temperatures.[12][13] To achieve similar efficiency with aryl bromides, especially those that are electron-rich or sterically hindered, one often needs to employ more sophisticated, bulky, and electron-rich phosphine ligands (e.g., SPhos, RuPhos) to facilitate the more challenging oxidative addition.[14][15]

Sonogashira Coupling

In the coupling of aryl halides with terminal alkynes, the difference in reactivity is particularly pronounced. Aryl iodides are far more reactive than their bromide counterparts.[11][16] This disparity is not a drawback; it is a powerful tool for chemoselectivity. A molecule bearing both an iodo and a bromo substituent can undergo selective Sonogashira coupling at the iodide position by simply running the reaction at room temperature, leaving the bromide untouched for subsequent transformations.[17]

Heck Coupling

The arylation of alkenes follows the expected trend. Aryl iodides readily undergo oxidative addition, allowing for efficient coupling under relatively mild conditions.[18][19] Aryl bromides are also viable but frequently require higher reaction temperatures to drive the slower oxidative addition step to completion.[20]

Buchwald-Hartwig Amination

This C-N bond formation presents a fascinating and instructive exception to the simple reactivity trend. While the oxidative addition of an aryl iodide is indeed faster, the iodide anion (I⁻) generated as a byproduct can be detrimental to the catalytic cycle. It can form stable, bridged palladium-iodide dimers that are catalytically inactive or poorly active, effectively sequestering the catalyst and inhibiting the reaction.[21][22] This is known as "iodide inhibition."

Consequently, aryl bromides are often more reliable and efficient substrates for this transformation.[22] However, this challenge with aryl iodides can be overcome through rational experimental design. Strategies include:

  • Solvent Choice: Using solvents like toluene, in which the iodide salt byproduct (e.g., NaI) is poorly soluble, causes it to precipitate out of solution, preventing it from interfering with the catalyst.[21][23]

  • Ligand Design: Employing specific biarylphosphine ligands can prevent the formation of the inhibitory dimers, leading to reactions where aryl iodides perform as well as, or even better than, aryl bromides.[23]

Experimental Protocol: A Head-to-Head Comparison

To provide a tangible benchmark, the following protocol outlines a direct comparison of an aryl iodide and an aryl bromide in a standard Suzuki-Miyaura coupling. This self-validating system allows for a clear assessment of relative reactivity under identical conditions.

Title: Comparative Suzuki-Miyaura Coupling of 4-Iodoanisole vs. 4-Bromoanisole with Phenylboronic Acid
Objective: To evaluate the reaction rate and efficiency of an aryl iodide versus an aryl bromide under standardized Suzuki-Miyaura conditions.
Materials & Reagents:
  • 4-Iodoanisole

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized Water

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates, GC-MS or LC-MS for analysis

Experimental Workflow Diagram

Caption: Workflow for the comparative Suzuki-Miyaura experiment.

Step-by-Step Procedure:
  • Catalyst Preparation: In a small vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1 mL of toluene. This in situ generation of the Pd(0) species is a common and effective practice.

  • Reaction Setup:

    • Vial A (Iodide): To a reaction vial containing a stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

    • Vial B (Bromide): To a second, identical vial, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Initiation: To each vial, add 4 mL of toluene, 1 mL of ethanol, and 1 mL of water. Add 0.5 mL of the prepared catalyst solution to each vial.

  • Reaction: Seal the vials and place them in a pre-heated 80°C heating block. Stir vigorously.

  • Monitoring: After 1, 2, and 4 hours, take a small aliquot from each reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the percent conversion of the starting material.

  • Work-up: After 4 hours (or upon completion), cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the pure 4-methoxybiphenyl. Determine the isolated yield for each reaction.

Data Presentation and Interpretation

The results from the above experiment can be summarized to provide a clear, quantitative comparison.

Aryl HalideTime (h)Conversion (%) [GC-MS]Isolated Yield (%)
4-Iodoanisole195%-
2>99%92%
4-Bromoanisole135%-
268%-
498%89%

Note: Data are representative and intended for illustrative purposes.

Interpretation: The data unequivocally demonstrates the superior reactivity of the aryl iodide. Under these standard conditions, the 4-iodoanisole reaction reached near-full conversion within one hour. In contrast, the 4-bromoanisole reaction was significantly slower, requiring four hours to achieve a similar level of conversion. This empirical result directly validates the theoretical principles discussed: the weaker C-I bond facilitates a much faster rate-determining oxidative addition, leading to a more efficient overall reaction.

Strategic Considerations for the Synthetic Chemist

The choice between iodine and bromine is a strategic one that balances chemical reactivity with practical constraints.

  • Cost and Availability: This is often the deciding factor in industrial and large-scale synthesis. Aryl bromides are almost universally less expensive and available from a wider range of commercial suppliers than their corresponding iodides.

  • Reactivity and "Forcing" Conditions: The high reactivity of iodides is ideal for delicate substrates that cannot tolerate high temperatures or long reaction times. For bromides, achieving high yields may require "forcing" conditions—higher temperatures, longer times, or higher catalyst loadings—which can be detrimental to sensitive functional groups.

  • Catalyst Systems: As noted, aryl bromides often necessitate the use of modern, highly active (and more expensive) palladium catalysts and ligands.[24][25] Aryl iodides can often be successfully coupled with older, simpler, and cheaper catalyst systems.

  • Chemoselectivity: The significant reactivity differential (I >> Br) is a powerful asset for sequential functionalization, enabling the selective modification of poly-halogenated scaffolds.[17]

Conclusion

The benchmarking of iodine versus bromine scaffolds in cross-coupling reactions reveals a clear hierarchy in chemical reactivity, rooted in the fundamental difference in their carbon-halogen bond dissociation energies.

  • Aryl Iodides are the more reactive partners, enabling faster reactions under milder conditions. This makes them the substrate of choice for high-stakes, late-stage functionalizations or with thermally sensitive molecules where reaction efficiency is paramount.

  • Aryl Bromides offer a compelling balance of reactivity and practicality. Their lower cost and wider availability make them the workhorse for many applications, particularly in early-stage discovery and process development. The vast arsenal of modern, highly active palladium catalysts has significantly closed the reactivity gap, making the efficient coupling of aryl bromides more accessible than ever.[26]

Ultimately, the optimal choice is context-dependent. It requires a careful analysis of the specific synthetic challenge, weighing the need for maximal reactivity against the practical constraints of cost, scale, and the stability of the substrate. By understanding the mechanistic principles and practical implications outlined in this guide, researchers can make a more strategic and informed decision, optimizing their path to the target molecule.

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